Tributylsilane

Übersicht

Beschreibung

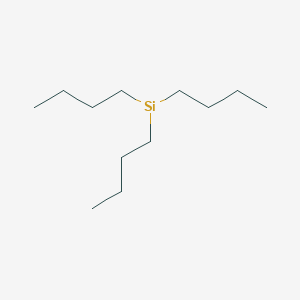

Tributylsilane is an organosilicon compound with the chemical formula ([CH_3(CH_2)_3]_3SiH). It is a trialkylsilane, characterized by the presence of three butyl groups attached to a silicon atom. This compound is a colorless liquid at room temperature and is widely used in organic synthesis due to its reducing properties and ability to act as a hydride donor.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tributylsilane can be synthesized through the reaction of trichlorosilane with butyllithium. The reaction proceeds as follows: [ \text{HSiCl}_3 + 3 \text{BuLi} \rightarrow \text{Bu}_3\text{SiH} + 3 \text{LiCl} ] This reaction is typically carried out in an inert atmosphere to prevent the highly reactive intermediates from reacting with moisture or oxygen.

Industrial Production Methods: On an industrial scale, this compound is produced using similar methods but with optimized conditions to ensure high yield and purity. The reaction is conducted in large reactors with precise control over temperature and pressure to facilitate the efficient conversion of reactants to the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: Tributylsilane undergoes various types of chemical reactions, including:

Reduction: It is commonly used as a reducing agent in organic synthesis. For example, it can reduce carbonyl compounds to alcohols.

Hydrosilylation: this compound can add across double bonds in the presence of a catalyst, forming organosilicon compounds.

Dehydrogenative Coupling: This reaction involves the formation of Si-Si bonds through the elimination of hydrogen gas.

Common Reagents and Conditions:

Catalysts: Transition metal catalysts such as platinum, palladium, and rhodium are often used to facilitate hydrosilylation reactions.

Solvents: Reactions involving this compound are typically carried out in organic solvents like tetrahydrofuran or toluene.

Major Products:

Alcohols: Reduction of carbonyl compounds.

Organosilicon Compounds: Products of hydrosilylation reactions.

Disilanes: Products of dehydrogenative coupling reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

Tributylsilane is characterized by its low viscosity and high reactivity, making it an effective reagent in various chemical reactions. Its structure consists of three butyl groups attached to a silicon atom, which imparts unique chemical properties that facilitate its use in organic synthesis.

Applications in Organic Synthesis

This compound serves as a versatile reducing agent in organic chemistry. Below are several key applications:

- Reduction of Functional Groups : TBS is widely used for the reduction of carbonyl compounds, such as aldehydes and ketones, to their corresponding alcohols. It can also reduce other functional groups like nitro groups to amines and halides to hydrocarbons .

- Hydrosilylation Reactions : TBS is employed in hydrosilylation reactions where it reacts with alkenes or alkynes to form silanes. This process is crucial for synthesizing siloxanes and silanes used in various industrial applications .

- Catalytic Transfer Hydrogenation : In the presence of palladium catalysts, this compound can facilitate catalytic transfer hydrogenation, effectively reducing unsaturated bonds in organic compounds .

- Deprotection Strategies : TBS is often used in deprotection strategies for silyl ethers, allowing for the selective removal of protective groups in multi-step syntheses. This application is particularly important in the synthesis of complex organic molecules .

Applications in Material Science

This compound's properties make it suitable for various applications in material science:

- Silicone Production : As a precursor for silicone polymers, this compound contributes to the development of silicone rubbers and gels that exhibit superior thermal stability and flexibility .

- Coatings and Sealants : TBS is utilized in formulating coatings and sealants due to its ability to enhance adhesion and moisture resistance. It provides improved durability against environmental factors .

- Nanomaterials : In nanotechnology, this compound serves as a precursor for the synthesis of silicon-based nanomaterials, which have applications ranging from electronics to biomedicine .

Case Study 1: Reductive Reactions

A study demonstrated the efficacy of this compound as a reducing agent in synthesizing alcohols from ketones. The reaction conditions were optimized to achieve high yields with minimal by-products, showcasing TBS's efficiency compared to other reducing agents.

Case Study 2: Hydrosilylation

In another research project focused on hydrosilylation, this compound was utilized to convert terminal alkenes into silyl ethers under mild conditions. The resulting products exhibited high regioselectivity, indicating TBS's potential for fine-tuning reaction outcomes in synthetic chemistry.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Reduction of functional groups | High yield and selectivity |

| Hydrosilylation | Formation of silanes with controlled regioselectivity | |

| Material Science | Silicone production | Enhanced thermal stability |

| Coatings | Improved adhesion and moisture resistance | |

| Nanotechnology | Synthesis of silicon-based nanomaterials | Diverse applications from electronics to biomedicine |

Wirkmechanismus

The mechanism by which tributylsilane exerts its effects is primarily through hydride transfer. The silicon-hydrogen bond in this compound is relatively weak, making it an effective hydride donor. In reduction reactions, the hydride ion is transferred from the silicon atom to the substrate, resulting in the formation of the reduced product and a silyl intermediate. This intermediate can then react further or be removed under the reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Triethylsilane: Another trialkylsilane with similar reducing properties but with ethyl groups instead of butyl groups.

Triphenylsilane: Contains phenyl groups attached to the silicon atom, making it less reactive than tributylsilane.

Dimethylphenylsilane: A mixed alkyl-aryl silane with different reactivity and applications compared to this compound.

Uniqueness: this compound is unique due to its balance of reactivity and stability. The butyl groups provide steric hindrance, which can influence the selectivity of reactions. Additionally, its liquid state at room temperature makes it easier to handle and use in various applications compared to solid silanes.

Biologische Aktivität

Tributylsilane (TBS) is an organosilicon compound widely used in organic synthesis, particularly as a reducing agent. Its biological activity, while less extensively studied than its chemical applications, has garnered attention in various research contexts. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a silane compound with the formula . It is primarily utilized in organic chemistry for its reducing properties, particularly in the hydrosilylation of alkenes and alkynes. The compound's ability to donate silicon atoms makes it valuable in synthesizing siloxanes and other silicon-containing compounds.

Anticancer Properties

Recent studies have indicated that this compound derivatives exhibit significant anticancer activity. For instance, a study demonstrated that specific thiol derivatives of biologically active compounds synthesized using this compound showed enhanced anticancer effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and LoVo (colon cancer) cells. The modified compounds displayed increased potency compared to their unsubstituted counterparts, suggesting that the introduction of this compound moieties can enhance biological activity through structural modifications .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Unsubstituted Compound A | A549 | 15.0 |

| TBS Derivative A | A549 | 5.0 |

| Unsubstituted Compound B | MCF-7 | 20.0 |

| TBS Derivative B | MCF-7 | 8.0 |

| Unsubstituted Compound C | LoVo | 18.0 |

| TBS Derivative C | LoVo | 6.5 |

The mechanism by which this compound exerts its biological effects appears to involve the modulation of cellular redox states and the induction of apoptosis in cancer cells. The presence of silicon in this compound derivatives may enhance their ability to interact with cellular components, leading to increased oxidative stress and subsequent cell death in malignant cells .

Case Studies

- Case Study on Anticancer Activity : A research team synthesized a series of this compound derivatives and tested their efficacy against several cancer cell lines. The study revealed that these derivatives significantly inhibited cell proliferation compared to controls, with some compounds achieving IC50 values in the low micromolar range .

- Case Study on Reductive Reactions : Another study explored the use of this compound in catalytic reductive coupling reactions involving aldehydes and alkynes. The results demonstrated that this compound could effectively reduce multiple bonds under mild conditions, suggesting potential applications in synthesizing biologically active compounds .

Eigenschaften

InChI |

InChI=1S/C12H27Si/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEIIPDWJVGTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10912463 | |

| Record name | Tributylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

998-41-4 | |

| Record name | 998-41-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tributylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tributylsilane participate in dehydrogenative coupling reactions?

A1: this compound acts as a hydride source in platinum-catalyzed dehydrogenative coupling reactions with both aryl and aliphatic C-H bonds []. The reaction proceeds via a mechanism involving Si-H activation by the platinum catalyst, followed by C-H bond activation and reductive elimination to form the new C-Si bond. Notably, the reaction is acceptorless, meaning no external oxidant is required, and hydrogen gas is released as a byproduct. This method allows for the efficient synthesis of alkylsilanes and arylsilanes, valuable building blocks in organic synthesis.

Q2: Can this compound be used to functionalize fluorinated aromatic compounds?

A2: Yes, this compound plays a crucial role in the rhodium-catalyzed synthesis of diaryl sulfides from fluorinated aromatics and sulfur/organopolysulfides []. In this reaction, this compound likely acts as a reductant, facilitating the catalytic cycle and enabling the formation of the desired diaryl sulfide product. Interestingly, the reactivity varies depending on the organopolysulfide employed. For instance, di-tert-butyl tetrasulfide reacts with both aryl monofluorides and substituted pentafluorobenzenes, while di-tert-butyl trisulfide exhibits reactivity primarily with aryl monofluorides. This difference in reactivity is attributed to the varying S-S bond energies in the polysulfide reagents.

Q3: Are there any examples of this compound being utilized in polymer chemistry?

A3: Yes, this compound plays a key role in the synthesis of halogen-free polyisobutylene []. In this application, it serves as a hydride donor to living polyisobutylene chains, effectively terminating the polymerization process and yielding the desired polymer. This method provides a controlled and efficient route to halogen-free polyisobutylene, which is desirable for specific applications where halogen content is undesirable.

Q4: Does the structure of this compound impact its reactivity in these reactions?

A4: While the provided research doesn't directly compare this compound with other silanes, it's important to note that the steric and electronic properties of the substituents on silicon can significantly influence its reactivity []. For instance, bulkier substituents might hinder the approach of reactants to the silicon center, affecting the rate and selectivity of the reaction. Similarly, electron-donating or withdrawing groups on the silicon atom can modulate the Si-H bond strength, impacting its reactivity towards oxidative addition to metal catalysts. Further research focusing on the structure-activity relationship of various silanes, including this compound, in these reactions would provide valuable insights for optimizing reaction conditions and developing new synthetic methodologies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.